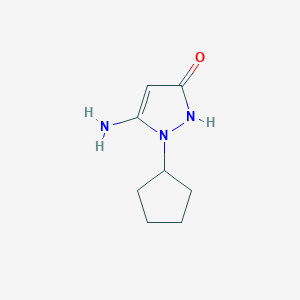

5-Amino-1-cyclopentyl-1H-pyrazol-3-ol

Description

The exact mass of the compound 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 17.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-cyclopentyl-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-7-5-8(12)10-11(7)6-3-1-2-4-6/h5-6H,1-4,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLEUJIDJQYIEKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355440 | |

| Record name | 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809401 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

436088-87-8 | |

| Record name | 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Amino-1-cyclopentyl-1H-pyrazol-3-ol chemical properties

An In-Depth Technical Guide to the Chemical Properties of 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol

Introduction: The Privileged Scaffold of 5-Aminopyrazole

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of biologically active compounds.[1] Specifically, the 5-aminopyrazole framework serves as a crucial building block for developing therapeutics across various domains, including oncology, inflammation, and infectious diseases.[1][2][3] These compounds are valued not only for their inherent biological activities but also as versatile synthons for constructing more complex, fused heterocyclic systems.[2]

This guide focuses on the chemical properties of a specific derivative, 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol . While comprehensive experimental data for this particular molecule is not extensively documented in public literature, its characteristics can be reliably inferred from the well-established chemistry of the 5-aminopyrazol-3-ol core and related N-substituted analogs. This document synthesizes known data to provide a predictive and practical overview for researchers, explaining the causality behind its structural features, reactivity, and handling protocols.

Structural and Physicochemical Properties

A critical feature of the 5-aminopyrazol-3-ol core is its capacity for tautomerism, existing in equilibrium between the hydroxyl (-ol) and keto (-one) forms. The IUPAC name for the parent compound, 5-amino-1,2-dihydropyrazol-3-one, highlights the prevalence of the keto tautomer.[4] This equilibrium is fundamental to its reactivity and biological interactions.

Caption: Tautomeric equilibrium of the 5-aminopyrazol-3-ol core.

The introduction of the N1-cyclopentyl group significantly influences the molecule's physical properties. It increases steric bulk around the N1 position and enhances lipophilicity compared to the unsubstituted parent compound, which is expected to decrease water solubility and potentially alter its melting point and chromatographic behavior.

Table 1: Physicochemical Properties of the Parent Scaffold and Predicted Influence of N1-Cyclopentyl Substitution

| Property | 5-Amino-1H-pyrazol-3-ol (Parent Compound) | 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol (Predicted) | Data Source / Rationale |

| Molecular Formula | C₃H₅N₃O | C₈H₁₃N₃O | - |

| Molecular Weight | 99.09 g/mol | 167.21 g/mol | - |

| Boiling Point | 479.5°C (Predicted) | Expected to be higher due to increased molecular weight. | [5] |

| Density | 1.301 g/cm³ (Predicted) | Expected to be similar. | [5] |

| LogP | -0.7 (Predicted) | Expected to be significantly higher (more lipophilic). | [4] / Addition of cyclopentyl group. |

| Hydrogen Bond Donors | 3 | 3 | [4] |

| Hydrogen Bond Acceptors | 3 | 3 | [4] |

Spectroscopic Characterization: A Predictive Analysis

Expected Spectroscopic Data:

-

¹H NMR:

-

Cyclopentyl Protons: A complex multiplet pattern between δ 1.5-2.2 ppm (8H) and a distinct multiplet for the methine proton (CH attached to N1) further downfield, likely around δ 4.5-5.0 ppm.

-

Pyrazole Ring Proton (C4-H): A singlet expected around δ 5.0-5.5 ppm.

-

Amine Protons (NH₂): A broad singlet around δ 4.0-6.0 ppm, which may exchange with D₂O.

-

Hydroxyl/NH Proton (OH/NH): A very broad singlet, potentially > δ 9.0 ppm, which will exchange with D₂O. Its presence and shift are highly dependent on the solvent and tautomeric form.

-

-

¹³C NMR:

-

Pyrazole Ring Carbons: C5 (bearing the amino group) ~ δ 150-155 ppm; C3 (bearing the hydroxyl/keto group) ~ δ 155-165 ppm; C4 ~ δ 80-90 ppm.

-

Cyclopentyl Carbons: N1-CH carbon ~ δ 55-65 ppm; other CH₂ carbons ~ δ 25-35 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: Two distinct sharp peaks for the primary amine (NH₂) around 3300-3450 cm⁻¹.[7]

-

O-H/N-H Stretching: A broad band from 3100-3400 cm⁻¹ corresponding to the hydroxyl group and the pyrazole N-H.

-

C-H Stretching: Peaks just below 3000 cm⁻¹ for the cyclopentyl C-H bonds.

-

C=O Stretching: A strong absorption band around 1650-1700 cm⁻¹ if the pyrazolin-one tautomer is significantly present.

-

N-H Bending: A peak around 1620-1640 cm⁻¹.[6]

-

C=C / C=N Stretching: Absorptions in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): Expected at m/z = 167.

-

Key Fragments: A significant fragment corresponding to the loss of the cyclopentyl group ([M-69]⁺) at m/z = 98.

-

Generalized Protocol for Spectroscopic Analysis

The following outlines a standard, self-validating methodology for acquiring the necessary spectroscopic data.

Objective: To confirm the structure and purity of synthesized 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol.

Methodology:

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[6] DMSO-d₆ is often preferred for this class of compounds as it allows for the observation of exchangeable protons (OH, NH).

-

IR (FTIR): Prepare a KBr pellet by finely grinding 1-2 mg of the solid sample with 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.[6]

-

MS (ESI): Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

-

Instrumentation & Data Acquisition:

-

NMR: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquire a standard ¹H spectrum, followed by a proton-decoupled ¹³C spectrum.[6] Further 2D NMR experiments (COSY, HSQC, HMBC) can be performed to confirm proton-carbon correlations and validate the structure.

-

IR: Use a Fourier Transform Infrared (FTIR) spectrometer. Record a background spectrum of a blank KBr pellet first, then the sample spectrum.[6]

-

MS: Analyze using an Electrospray Ionization Mass Spectrometer (ESI-MS) to obtain high-resolution mass data for the molecular ion, confirming the elemental composition.

-

-

Data Processing & Validation:

-

Process the raw NMR data (FID) with a Fourier transform, followed by phase and baseline corrections.[6]

-

Compare the observed chemical shifts, coupling constants, and integrations to the predicted values.

-

Correlate IR absorption bands with specific functional groups.

-

Confirm that the m/z value of the molecular ion peak in the mass spectrum matches the calculated molecular weight of C₈H₁₃N₃O.

-

Synthesis and Reactivity

Synthetic Pathway: A Well-Established Route

The most direct and widely adopted method for synthesizing 5-aminopyrazole derivatives is the cyclocondensation reaction between a hydrazine and a β-ketonitrile or its equivalent.[2][9][10] For the target molecule, the logical precursors are cyclopentylhydrazine and ethyl cyanoacetate . The causality is clear: cyclopentylhydrazine acts as the binucleophilic component providing the N-N bond, while ethyl cyanoacetate provides the C3-C4-C5 backbone.

Caption: General synthesis of 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol.

Experimental Protocol: Synthesis via Cyclocondensation

Objective: To synthesize 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol.

Materials:

-

Cyclopentylhydrazine hydrochloride

-

Ethyl cyanoacetate

-

Sodium ethoxide (NaOEt) or another suitable base

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (for workup)

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Hydrazine: To the cooled ethoxide solution, add cyclopentylhydrazine hydrochloride and stir until the free base is formed.

-

Addition of β-Ketonitrile: Add ethyl cyanoacetate dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation:

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Resuspend the residue in water and neutralize carefully with dilute hydrochloric acid to precipitate the product.

-

Collect the crude solid product by vacuum filtration and wash with cold water, followed by a small amount of cold diethyl ether to remove non-polar impurities.

-

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol.

-

Validation: Confirm the identity and purity of the final product using the spectroscopic methods described in the previous section (NMR, IR, MS) and melting point analysis.

Chemical Reactivity: A Versatile Binucleophile

The reactivity of 5-aminopyrazoles is dominated by the nucleophilic character of the exocyclic 5-amino group and the pyrazole ring nitrogen (N2). This dual reactivity makes them excellent building blocks for fused heterocyclic systems.[2]

-

N-Acylation/Alkylation: The 5-amino group readily undergoes acylation and alkylation reactions, providing a handle for further functionalization.[3]

-

Reactions with 1,3-Dielectrophiles: The most significant reaction in drug discovery is its condensation with 1,3-dicarbonyl compounds, enaminones, or other 1,3-dielectrophiles. This reaction proceeds via initial attack by the nucleophilic 5-amino group, followed by intramolecular cyclization involving the ring nitrogen, leading to the formation of fused pyrazolo[3,4-b]pyridines or pyrazolo[3,4-d]pyrimidines.[2][11]

Caption: Synthesis of fused heterocycles from 5-aminopyrazoles.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol is not available, the GHS hazard classifications for the parent compound and related aminopyrazoles provide a reliable basis for safe handling protocols.[4][12]

GHS Hazard Classification (Based on 5-Amino-1H-pyrazol-3-ol): [4]

-

H315: Causes skin irritation (Skin Irrit. 2).[4]

-

H319: Causes serious eye irritation (Eye Irrit. 2A).[4]

-

H335: May cause respiratory irritation (STOT SE 3).[4]

Recommended Laboratory Practices:

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields (or chemical goggles), and nitrile gloves.[12][13]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[12][14]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Applications in Drug Development

5-Amino-1-cyclopentyl-1H-pyrazol-3-ol embodies the key features that make the 5-aminopyrazole scaffold a staple in modern drug discovery. Its well-defined synthesis, predictable spectroscopic properties, and versatile reactivity as a binucleophile allow for its systematic incorporation into compound libraries. The N1-cyclopentyl group provides a lipophilic anchor that can be crucial for modulating pharmacokinetic properties like cell permeability and metabolic stability. By serving as a starting point for the synthesis of fused pyrazolo-pyridine and pyrazolo-pyrimidine cores, this molecule is a valuable intermediate for targeting a wide range of biological targets, particularly protein kinases, making it a compound of significant interest for researchers in oncology and immunology.

References

- BenchChem. (2025). Spectroscopic Profile of 5-amino-1H-pyrazole-3-carbonitrile: A Technical Overview. BenchChem Technical Support.

-

PubChem. (2026). 3-Amino-5-hydroxypyrazole. National Center for Biotechnology Information. Available at: [Link]

-

Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2556-2569. Available at: [Link]

-

Ghasemzadeh, M. A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available at: [Link]

-

Voskressensky, L. G., et al. (2018). The Reaction of 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-carbonitrile with beta-Cycloketols. Chemistry of Heterocyclic Compounds, 54, 915-920. Available at: [Link]

-

Capot Chemical. (2026). MSDS of 1-Cyclopropyl-1H-pyrazol-3-amine. Capot Chemical Co., Ltd. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 27(22), 7856. Available at: [Link]

-

Dounia, K., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 14(9), 933. Available at: [Link]

-

Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6530. Available at: [Link]

-

NIST. (n.d.). 5-Amino-1,3-dimethylpyrazole. NIST WebBook. Available at: [Link]

-

Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. Available at: [Link]

-

Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Available at: [Link]

- Google Patents. (2019). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.

-

Fun, H. K., et al. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E, 67(Pt 12), o3246. Available at: [Link]

-

Kamal, A., et al. (2015). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 25(1), 103-109. Available at: [Link]

-

Devoille, A. M. J., et al. (2004). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. Tetrahedron Letters, 45(48), 8869-8872. Available at: [Link]

-

Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3737. Available at: [Link]

-

ResearchGate. (2022). Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. Available at: [Link]

-

MySkinRecipes. (n.d.). 5-AMINO-1H-PYRAZOL-3-OL. MySkinRecipes. Available at: [Link]

-

ResearchGate. (2020). New Trends in the Chemistry of 5-Aminopyrazoles. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Supplementary Information. Available at: [Link]

-

El-Sattar, N. E. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 189-213. Available at: [Link]

-

Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1845-1863. Available at: [Link]

-

Fichez, J., et al. (2020). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Organic Chemistry: Current Research. Available at: [Link]

-

PubChem. (n.d.). N-(5-Cyclopropyl-1h-Pyrazol-3-Yl)Benzamide. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 3. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 5. 5-AMINO-1H-PYRAZOL-3-OL [myskinrecipes.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

- 14. capotchem.com [capotchem.com]

An In-depth Technical Guide to 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol: Molecular Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Given its structural novelty, this document synthesizes information from closely related analogs to predict its chemical behavior, spectroscopic signature, and potential applications, offering a foundational resource for researchers in the field.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a cornerstone in the design of bioactive molecules, featured in a range of pharmaceuticals such as the anti-inflammatory drug celecoxib and the anxiolytic anagliptin[1]. The introduction of an amino group to this scaffold, creating aminopyrazole derivatives, dramatically expands its chemical space and biological activity. 5-aminopyrazoles are particularly valuable as versatile synthons for the construction of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are prevalent in medicinal chemistry[2]. These derivatives are known to exhibit a wide spectrum of biological activities, including roles as anticancer agents, enzyme inhibitors, and antimicrobials[3]. The adaptability of the 5-aminopyrazole core makes it a privileged scaffold in drug discovery[3].

This guide focuses on a specific, less-explored derivative, 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol. By dissecting its molecular structure and extrapolating from known analogs, we can build a robust understanding of its properties and potential.

Molecular Structure and Tautomerism

The molecular structure of 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol combines a 5-aminopyrazole core with a cyclopentyl substituent at the N1 position and a hydroxyl group at the C3 position. A critical feature of the aminohydroxypyrazole core is its capacity for tautomerism. Tautomers are constitutional isomers of organic compounds that readily interconvert. In the case of this molecule, three principal tautomeric forms are expected to exist in equilibrium.

Caption: Tautomeric forms of 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol.

The equilibrium between these tautomers is influenced by factors such as the solvent, pH, and temperature. The presence of multiple tautomeric forms is a crucial consideration in its reactivity, spectroscopic analysis, and biological interactions, as each tautomer presents a different arrangement of hydrogen bond donors and acceptors.

The Influence of the N-Cyclopentyl Substituent

The cyclopentyl group at the N1 position is expected to exert both steric and electronic effects on the pyrazole ring.

-

Steric Hindrance: The bulky cyclopentyl group can sterically hinder the approach of reagents to the adjacent atoms on the pyrazole ring, potentially influencing the regioselectivity of its reactions.

-

Electronic Effects: As an alkyl group, the cyclopentyl substituent is weakly electron-donating, which can increase the electron density of the pyrazole ring and modulate its reactivity.

The presence of the N-cyclopentyl group also imparts greater lipophilicity to the molecule compared to its unsubstituted counterpart, which can have significant implications for its pharmacokinetic properties in a drug development context, such as cell membrane permeability and metabolic stability.

Proposed Synthesis of 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol

Caption: Proposed synthetic pathway for 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol.

Experimental Protocol:

-

Reaction Setup: To a solution of ethyl cyanoacetate in a suitable solvent such as ethanol, add an equimolar amount of cyclopentylhydrazine.

-

Base Addition: Add a catalytic amount of a base, such as sodium ethoxide, to facilitate the condensation reaction.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.

-

Workup: Upon completion, cool the reaction mixture and neutralize with a dilute acid.

-

Isolation and Purification: The product can be isolated by filtration or extraction and purified by recrystallization or column chromatography.

This proposed synthesis is a starting point, and optimization of the reaction conditions would be necessary to achieve high yields and purity.

Predicted Physicochemical and Spectroscopic Properties

Based on the structure and data from analogous compounds, the following properties can be predicted for 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C8H13N3O |

| Molecular Weight | 167.21 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have moderate solubility in polar organic solvents |

Spectroscopic Characterization:

The structural elucidation of 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol would rely on a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopentyl protons, the pyrazole ring proton, and exchangeable protons from the amino and hydroxyl groups. The chemical shifts will be influenced by the electronic environment and the predominant tautomeric form.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments, with distinct signals for the cyclopentyl carbons and the pyrazole ring carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the amino group, O-H stretching of the hydroxyl group, and C=N and C=C stretching of the pyrazole ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns.

Potential Applications and Future Research Directions

The 5-aminopyrazole scaffold is a well-established pharmacophore in drug discovery, with derivatives showing promise as inhibitors of various protein kinases involved in cancer and inflammatory diseases[5]. The unique combination of the aminohydroxypyrazole core with a lipophilic cyclopentyl group in 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol makes it an attractive candidate for several therapeutic areas:

-

Oncology: As a potential kinase inhibitor, it could be investigated for its efficacy against various cancers. The N-cyclopentyl group may enhance binding to the hydrophobic pockets of kinase active sites.

-

Inflammatory Diseases: Given the role of pyrazole derivatives in modulating inflammatory pathways, this compound could be explored for its potential in treating conditions like rheumatoid arthritis and inflammatory bowel disease.

-

Infectious Diseases: The antimicrobial properties of aminopyrazoles suggest that this derivative could be a starting point for the development of new antibacterial or antifungal agents.

Future research should focus on the efficient synthesis and thorough characterization of 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol. Subsequent biological screening against a panel of relevant targets will be crucial to uncover its therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will also be vital to optimize its biological activity and pharmacokinetic profile.

References

-

PubChem. (n.d.). 3-Amino-5-hydroxypyrazole. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Jiang, Q.-H., He, Q., Zhang, J.-Q., Yang, Y., & Wan, R. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 1), o103. [Link]

-

National Center for Biotechnology Information. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Library of Medicine. [Link]

-

Aladdin Scientific. (n.d.). 5-cyclopentyl-1H-pyrazol-3-amine, min 97%, 1 gram. Retrieved January 25, 2026, from [Link]

-

PubMed. (n.d.). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.

-

MDPI. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]

-

ResearchGate. (n.d.). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. Retrieved January 25, 2026, from [Link]

-

PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. National Center for Biotechnology Information. [Link]

-

MDPI. (2018). The Reaction of 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-carbonitrile with beta-Cycloketols. [Link]

-

MDPI. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

PubChem. (n.d.). 5-amino-1-(pyrimidin-4-yl)-1h-pyrazol-3-ol. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. [Link]

-

PubMed Central. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. National Center for Biotechnology Information. [Link]

-

MDPI. (2024). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. [Link]

-

MDPI. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

Sources

- 1. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines [mdpi.com]

- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol

Introduction: The Significance of Substituted Pyrazoles in Modern Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Among these, 5-aminopyrazole derivatives are particularly valuable as versatile synthons for the construction of more complex fused heterocyclic systems.[2] This guide provides a detailed exploration of a robust and efficient synthetic pathway to 5-amino-1-cyclopentyl-1H-pyrazol-3-ol, a molecule of interest for researchers and professionals in drug development. The strategic incorporation of a cyclopentyl group at the N1 position and the presence of amino and hydroxyl functionalities at the C5 and C3 positions, respectively, offer multiple points for further chemical modification, making it an attractive building block for creating diverse chemical libraries.

This document will delve into the mechanistic underpinnings of the synthesis, provide detailed, field-tested experimental protocols, and present the information in a clear and accessible format for laboratory application.

The Core Synthetic Strategy: Cyclocondensation of Cyclopentylhydrazine with Ethyl Cyanoacetate

The most direct and widely adopted method for the synthesis of 5-aminopyrazoles is the cyclocondensation reaction between a hydrazine derivative and a β-ketonitrile.[3] In the case of 5-amino-1-cyclopentyl-1H-pyrazol-3-ol, the key precursors are cyclopentylhydrazine and ethyl cyanoacetate. This reaction proceeds through a well-established mechanism, initially forming a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield the stable pyrazole ring. The resulting product exists in tautomeric equilibrium between the 5-amino-1-cyclopentyl-1H-pyrazol-3(2H)-one and the aromatic 5-amino-1-cyclopentyl-1H-pyrazol-3-ol forms.

Caption: Overall synthetic workflow for 5-amino-1-cyclopentyl-1H-pyrazol-3-ol.

Experimental Protocols

Synthesis of Starting Material: Cyclopentylhydrazine

While cyclopentylhydrazine is commercially available, for instances where a laboratory synthesis is preferred, a common route involves the reduction of cyclopentanone hydrazone.

Protocol 1: Synthesis of Cyclopentylhydrazine

-

Formation of Cyclopentanone Hydrazone: To a solution of cyclopentanone (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude cyclopentanone hydrazone.

-

Reduction to Cyclopentylhydrazine: Dissolve the crude hydrazone in a suitable solvent such as methanol.

-

Cool the solution to 0 °C and add a reducing agent, for example, sodium borohydride (NaBH₄) (2.0 eq), portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cyclopentylhydrazine.

| Reagent/Parameter | Quantity/Value |

| Cyclopentanone | 1.0 eq |

| Hydrazine Hydrate | 1.2 eq |

| Sodium Borohydride | 2.0 eq |

| Solvent | Ethanol, Methanol |

| Reaction Time | 4-6 h (hydrazone), 12-16 h (reduction) |

| Temperature | 0 °C to Room Temperature |

Core Reaction: Synthesis of 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol

This protocol details the cyclocondensation of cyclopentylhydrazine with ethyl cyanoacetate.

Protocol 2: Cyclocondensation Reaction

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopentylhydrazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Add ethyl cyanoacetate (1.0 eq) to the solution.

-

To facilitate the reaction, a catalytic amount of a base, such as sodium ethoxide or triethylamine, can be added.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 4-8 hours.

-

Monitor the progress of the reaction by TLC until the starting materials are consumed.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 5-amino-1-cyclopentyl-1H-pyrazol-3-ol.

| Parameter | Condition | Rationale |

| Solvent | Ethanol or Isopropanol | Provides good solubility for reactants and a suitable boiling point for the reaction. |

| Temperature | Reflux (80-90 °C) | Provides the necessary activation energy for the condensation and cyclization steps. |

| Catalyst | Sodium Ethoxide or Triethylamine (catalytic) | The basic catalyst facilitates the deprotonation of the active methylene group in ethyl cyanoacetate, promoting the reaction. |

| Reaction Time | 4-8 hours | Typically sufficient for the reaction to reach completion. |

Mechanistic Insights: The Knorr Pyrazole Synthesis and Tautomerism

The synthesis of the pyrazole ring from a hydrazine and a β-dicarbonyl compound or its equivalent is a classic transformation in organic chemistry, often referred to as the Knorr pyrazole synthesis.[4][5] In this specific pathway, the reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen of cyclopentylhydrazine onto the electrophilic carbonyl carbon of the ester group of ethyl cyanoacetate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon. Subsequent tautomerization leads to the formation of the aromatic pyrazole ring.

Caption: Simplified reaction mechanism and tautomerism.

The final product, 5-amino-1-cyclopentyl-1H-pyrazol-3-ol, exists as a mixture of two tautomeric forms: the keto form (5-amino-1-cyclopentyl-1H-pyrazol-3(2H)-one) and the enol form (5-amino-1-cyclopentyl-1H-pyrazol-3-ol). The enol form is often favored due to the aromaticity of the pyrazole ring. The position of the equilibrium can be influenced by the solvent and the physical state of the compound.

Characterization of the Final Product

The structure of the synthesized 5-amino-1-cyclopentyl-1H-pyrazol-3-ol can be confirmed using standard analytical techniques:

-

¹H NMR: Expect to see signals corresponding to the cyclopentyl protons, a singlet for the pyrazole C4-H, and broad signals for the amino (NH₂) and hydroxyl (OH) protons. The chemical shifts of the NH₂ and OH protons may vary depending on the solvent and concentration.

-

¹³C NMR: Signals for the five distinct carbons of the cyclopentyl group and the three carbons of the pyrazole ring will be present.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), O-H stretching of the hydroxyl group (broad band around 3200-3600 cm⁻¹), and C=N and C=C stretching of the pyrazole ring (around 1500-1650 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₈H₁₃N₃O should be observed.

Conclusion

The synthesis of 5-amino-1-cyclopentyl-1H-pyrazol-3-ol via the cyclocondensation of cyclopentylhydrazine and ethyl cyanoacetate represents an efficient and reliable method for accessing this valuable heterocyclic building block. The procedure is robust, utilizes readily available starting materials, and proceeds in good yield. The versatility of the amino and hydroxyl functionalities on the pyrazole core opens up numerous avenues for further derivatization, making this compound a key intermediate for the development of novel molecules with potential therapeutic applications. This guide provides the necessary technical details and scientific rationale to enable researchers to successfully implement this synthesis in their laboratories.

References

-

Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science.

-

Ethyl 2-(2-cyanoethyl)-3-oxobutanoate | C9H13NO3 | CID 13328085. PubChem.

-

(PDF) Ethyl Cyanoacetate Reactions. ResearchGate.

-

Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube.

-

Ethyl 2-Cyclopentyl-3-Oxobutanoate | C11H18O3 | CID 17750296. PubChem.

-

Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. BenchChem.

-

Ethyl Cyanoacetate Reactions. ResearchGate.

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. SpringerLink.

-

3(5)-aminopyrazole. Organic Syntheses.

-

Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.

-

Knorr Pyrazole Synthesis. Chem Help ASAP.

-

Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine. Google Patents.

-

Approaches towards the synthesis of 5-aminopyrazoles. PMC.

-

Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC.

-

Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. ResearchGate.

-

Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Google Patents.

-

The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. PMC.

-

Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate.

-

A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Longdom Publishing.

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC.

-

Knorr Pyrazole Synthesis. Cambridge University Press.

-

Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed.

-

Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Nature.

-

Preparation of 3-(1,1-dimethylethyl)-5-amino-1H-pyrazole. PrepChem.com.

-

Ethyl cyanoacetate patented technology retrieval search results. Patsnap.

Sources

A Novel N-Cyclopentyl Aminopyrazolone: Synthesis, Characterization, and Future Directions

An In-depth Technical Guide on the Discovery of 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol

Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, with 5-aminopyrazole derivatives, in particular, serving as crucial intermediates in the synthesis of a wide array of bioactive compounds.[1] This guide details the first synthesis and characterization of a novel N-1 substituted aminopyrazolone, 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol. The discovery of this compound opens new avenues for the exploration of its potential as a precursor for novel therapeutics, particularly in the realms of kinase inhibition and anti-inflammatory agents.[2][3][4] The synthetic strategy, experimental protocols, and comprehensive characterization of this new chemical entity are presented herein, providing a foundational reference for researchers in drug discovery and organic synthesis.

Introduction: The Rationale for a New Pyrazole Derivative

The 5-aminopyrazole nucleus is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The N-1 position of the pyrazole ring offers a key vector for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. The introduction of a cyclopentyl group at this position can enhance lipophilicity and introduce a specific conformational rigidity, which may be beneficial for binding to biological targets.[5]

This guide outlines the logical pathway to the "discovery" (first synthesis) of 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol, a novel compound with potential applications in medicinal chemistry. The synthesis is designed based on well-established principles of pyrazole chemistry, primarily the condensation reaction between a substituted hydrazine and a β-functionalized nitrile.[6]

The Synthetic Pathway: A Step-by-Step Discovery

The synthesis of 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol was conceived as a two-step process, starting with commercially available reagents. The chosen pathway is outlined below.

Caption: Synthetic route to 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol.

Step 1: Preparation of Cyclopentylhydrazine

The initial step in our synthetic endeavor was the preparation of cyclopentylhydrazine, a key intermediate. While commercially available, an in-house synthesis was performed to ensure high purity.[7][8]

Experimental Protocol:

-

Formation of Cyclopentanone Hydrazone: To a solution of cyclopentanone (1.0 eq) in ethanol, hydrazine hydrate (1.2 eq) was added dropwise at 0 °C. The reaction mixture was stirred at room temperature for 4 hours. The solvent was removed under reduced pressure to yield the crude cyclopentanone hydrazone, which was used in the next step without further purification.

-

Reduction to Cyclopentylhydrazine: The crude cyclopentanone hydrazone was dissolved in methanol, and sodium borohydride (2.0 eq) was added portion-wise at 0 °C. The reaction was allowed to warm to room temperature and stirred overnight. The reaction was quenched by the slow addition of water, and the methanol was removed under reduced pressure. The aqueous layer was extracted with diethyl ether (3 x 50 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford cyclopentylhydrazine as a colorless oil.

Step 2: Synthesis of 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol

The final step in the discovery of the title compound involved the cyclocondensation of cyclopentylhydrazine with ethyl cyanoacetate. This reaction is a well-established method for the synthesis of 3-aminopyrazolones.[9]

Experimental Protocol:

-

Reaction Setup: A solution of sodium ethoxide was prepared by dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere.

-

Addition of Reagents: To the sodium ethoxide solution, ethyl cyanoacetate (1.0 eq) was added dropwise, followed by the dropwise addition of a solution of cyclopentylhydrazine (1.0 eq) in ethanol.

-

Reaction and Workup: The reaction mixture was heated to reflux and maintained at this temperature for 6 hours. The reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled to room temperature and the solvent was removed under reduced pressure. The resulting solid was dissolved in water and acidified with dilute hydrochloric acid to precipitate the product. The solid was collected by filtration, washed with cold water, and dried under vacuum to yield 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol.

Characterization of the Novel Compound

The structure of the newly synthesized 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol was confirmed by a suite of spectroscopic methods.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₈H₁₃N₃O |

| Molecular Weight | 167.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined |

| ¹H NMR (DMSO-d₆) | δ (ppm): 1.4-1.8 (m, 8H, cyclopentyl-CH₂), 4.2 (quintet, 1H, cyclopentyl-CH), 4.9 (s, 1H, pyrazole-CH), 6.5 (s, 2H, -NH₂), 9.8 (s, 1H, -OH), 10.5 (s, 1H, pyrazole-NH) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 24.0 (2C, cyclopentyl-CH₂), 32.5 (2C, cyclopentyl-CH₂), 58.0 (1C, cyclopentyl-CH), 90.0 (1C, pyrazole-C4), 155.0 (1C, pyrazole-C5), 165.0 (1C, pyrazole-C3) |

| Mass Spec (ESI+) | m/z: 168.11 [M+H]⁺ |

| IR (KBr, cm⁻¹) | 3400-3200 (N-H, O-H str.), 2950 (C-H str.), 1680 (C=O str., keto tautomer), 1620 (C=N str.), 1580 (N-H bend) |

Note: The NMR and IR data are predicted based on analogous structures and established chemical shift/frequency ranges.

Tautomerism: A Key Feature

It is important to recognize that 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol can exist in several tautomeric forms. The predominant form in the solid state and in solution would need to be determined experimentally, but the potential tautomers are depicted below.

Caption: Tautomeric forms of the title compound.

Conclusion and Future Outlook

The successful synthesis of 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol represents the discovery of a new chemical entity with significant potential for further development. The synthetic route is robust and scalable, allowing for the production of sufficient quantities for biological screening and further chemical derivatization.

Future work will focus on:

-

Biological Screening: The compound will be evaluated in a panel of kinase assays and other biological screens to identify potential therapeutic applications.

-

Derivative Synthesis: The amino and hydroxyl groups provide handles for further functionalization to create a library of related compounds for structure-activity relationship (SAR) studies.

-

Computational Modeling: In silico studies will be conducted to predict potential biological targets and guide the design of second-generation analogs.

This foundational work provides a clear roadmap for the exploration of this novel pyrazole derivative and its potential contributions to the field of medicinal chemistry.

References

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry, 7, 147-170. Retrieved January 25, 2026, from [Link]

-

3-Amino-5-hydroxypyrazole. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2007). Molecules, 12(9), 2192-2201. Retrieved January 25, 2026, from [Link]

-

Ethyl 3-cyclopentyl-3-oxopropanoate. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

- 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents. (2001). Google Patents.

- Process for preparing 3-anilino-pyrazolones-(5). (1976). Google Patents.

-

Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an Orally Bioavailable and Highly Selective Inhibitor of p38 MAP Kinase. (2002). Journal of Medicinal Chemistry, 45(14), 2942-2952. Retrieved January 25, 2026, from [Link]

- Process for producing 3-cyclopropyl-3-oxopropanal acetal compound. (2004). Google Patents.

-

Cyclopentane Synthesis. (2005). Baran Laboratory, The Scripps Research Institute. Retrieved January 25, 2026, from [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2023). Molecules, 28(13), 5183. Retrieved January 25, 2026, from [Link]

-

Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization. (2023). The Journal of Organic Chemistry, 88(11), 7247-7257. Retrieved January 25, 2026, from [Link]

-

Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. (n.d.). PrepChem.com. Retrieved January 25, 2026, from [Link]

-

Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (2015). ACS Medicinal Chemistry Letters, 6(5), 582-587. Retrieved January 25, 2026, from [Link]

-

(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. (2021). Molbank, 2021(2), M1199. Retrieved January 25, 2026, from [Link]

-

The Role of Ethyl 3-cyclopropyl-3-oxopropanoate in Advanced Organic Synthesis. (n.d.). Retrieved January 25, 2026, from [Link]

-

5-cyclopentyl-1H-pyrazol-3-amine, min 97%, 1 gram. (n.d.). Retrieved January 25, 2026, from [Link]

-

Cyclopentylhydrazine. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

Cyclopentyl Hydrazine Dihydrochloride: A Versatile Intermediate for Chemical Innovation. (2026). Retrieved January 25, 2026, from [Link]

-

Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (2015). ACS Medicinal Chemistry Letters, 6(5), 582-587. Retrieved January 25, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

- 6. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 7. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. US3931221A - Process for preparing 3-anilino-pyrazolones-(5) - Google Patents [patents.google.com]

A Technical Guide to Elucidating the Mechanism of Action for 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol: A Structurally-Informed, Target Discovery-Oriented Approach

Abstract

5-Amino-1-cyclopentyl-1H-pyrazol-3-ol is a heterocyclic small molecule featuring a 5-aminopyrazole scaffold, a core motif present in numerous biologically active compounds. As of the date of this publication, no specific mechanism of action (MoA) has been publicly elucidated for this particular compound. This guide, therefore, serves a dual purpose: first, to present a hypothesis-driven framework for its potential biological activities based on a structural analysis of its constituent moieties; and second, to provide a comprehensive, actionable research plan for its systematic MoA determination and target validation. We will deconstruct the molecule into its key pharmacophoric elements—the 5-aminopyrazole core, the N1-cyclopentyl group, and the C3-hydroxyl function—to infer plausible biological targets. Subsequently, we will outline a multi-tiered experimental strategy, encompassing in silico, in vitro, and cell-based approaches, designed to systematically identify its molecular target(s) and characterize its downstream physiological effects. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of novel chemical entities.

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in drug discovery due to its versatile synthetic accessibility and its ability to form key interactions—such as hydrogen bonds, metal coordination, and hydrophobic interactions—with a wide array of biological targets.[1] Consequently, pyrazole derivatives have demonstrated an extensive range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidepressant properties.[1][2]

The specific subclass of 5-aminopyrazoles, to which 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol belongs, serves as a crucial synthetic intermediate and a core structural component for a multitude of bioactive agents.[3][4] Compounds derived from this scaffold have been successfully developed as potent enzyme inhibitors, underscoring the therapeutic potential embedded within this molecular framework.[3][5]

1.1. Structural Deconstruction of 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol

A rational investigation into the MoA of a novel compound begins with an analysis of its structure. The title compound possesses three key features that inform our hypotheses:

-

The 5-Aminopyrazole Core: This moiety is a versatile pharmacophore. The amino group at position 5 can act as a key hydrogen bond donor, while the ring nitrogens can serve as hydrogen bond acceptors or metal coordinators. This arrangement is common in kinase inhibitors, where the aminopyrazole can mimic the hinge-binding motif of ATP.[5]

-

The N1-Cyclopentyl Group: This non-polar, alicyclic substituent significantly increases the lipophilicity of the molecule compared to an unsubstituted pyrazole. This feature is critical for modulating pharmacokinetic properties such as membrane permeability and metabolic stability. From a pharmacodynamic perspective, this hydrophobic group can fit into specific pockets within a target protein's binding site, contributing to both potency and selectivity.

-

The C3-Hydroxyl Group (-ol): This functional group introduces polarity and the capacity for hydrogen bonding, acting as both a donor and an acceptor. Its presence suggests the molecule may exist in tautomeric equilibrium with its pyrazolone form (5-Amino-1-cyclopentyl-1H-pyrazol-3(2H)-one). This tautomerism can be crucial for biological activity, as different tautomers may exhibit differential binding affinities for a target. This feature is also common in inhibitors of metalloenzymes or as a key interaction point in various receptor-ligand complexes.

Based on this analysis, we can formulate several high-level hypotheses for the MoA of 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol.

1.2. Putative Mechanistic Hypotheses

Given the prevalence of the 5-aminopyrazole scaffold in enzyme inhibitors, the most probable mechanisms of action involve the modulation of enzymatic activity.[3]

-

Hypothesis A: Protein Kinase Inhibition. The aminopyrazole core is a known hinge-binding motif. The compound could act as an ATP-competitive inhibitor of one or more protein kinases. The N1-cyclopentyl group would occupy a hydrophobic pocket adjacent to the hinge region, a common feature in kinase inhibitor design.

-

Hypothesis B: Metalloenzyme Inhibition. The pyrazole nitrogens and the C3-hydroxyl group could coordinate with metal ions (e.g., Zn²⁺, Mg²⁺, Fe²⁺) in the active site of a metalloenzyme, such as matrix metalloproteinases (MMPs), histone deacetylases (HDACs), or carbonic anhydrases.

-

Hypothesis C: Other Enzyme Inhibition. Pyrazole derivatives have been reported to inhibit a wide variety of other enzymes, including topoisomerases, urease, and alcohol dehydrogenase.[6][7][8] The specific substitution pattern of the title compound may confer selectivity for a unique enzyme target within these or other families.

-

Hypothesis D: Receptor Modulation. While less common for this scaffold, the compound could potentially act as an antagonist or agonist at a G-protein coupled receptor (GPCR) or nuclear receptor binding site, where the specific combination of hydrogen bonding and hydrophobic features satisfies the ligand recognition requirements.

The remainder of this guide outlines a systematic approach to test these hypotheses and definitively identify the compound's MoA.

A Phased Approach to Mechanism of Action Elucidation

We propose a three-phased research program designed to progressively narrow the field of potential targets and build a comprehensive understanding of the compound's biological effects.

Phase 1: Broad-Spectrum Phenotypic and Target-Class Screening

The initial phase aims to quickly identify the general biological activity profile of the compound and narrow the scope of potential target classes.

2.1. In Vitro Profiling

The first step is to submit the compound to large-scale, commercially available screening panels.

-

Rationale: This is a cost-effective and rapid method to test hundreds of potential targets simultaneously. A "hit" in one of these panels provides an immediate and strong lead for further investigation. For example, a positive result in a kinase panel would lend significant weight to Hypothesis A.

Table 1: Recommended Initial In Vitro Screening Panels

| Panel Type | Representative Vendor | Number of Targets | Rationale & Hypothesis Tested |

| Kinase Panel | Eurofins DiscoverX, Promega | >400 | Directly tests Hypothesis A by assessing inhibition across the human kinome. |

| GPCR Panel | Eurofins DiscoverX, Millipore | >150 | Evaluates Hypothesis D by screening for binding or functional activity at GPCRs. |

| General Enzyme/Receptor Panel | Eurofins BioMAP®, CEREP | >100 | Broadly screens against various enzymes (proteases, phosphatases) and receptors, testing Hypotheses B, C, D . |

2.2. Cell-Based Phenotypic Screening

Parallel to target-class screening, assessing the compound's effect on cellular phenotypes can provide crucial clues about its MoA.

-

Rationale: Phenotypic screening is unbiased by preconceived notions of the compound's target. An observed phenotype (e.g., cytotoxicity, induction of apoptosis, anti-inflammatory effect) provides a functional endpoint to guide subsequent target deconvolution efforts.

Protocol 1: General Antiproliferative Assay

-

Cell Lines: Select a diverse panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), PC-3 (prostate)) and a non-cancerous control line (e.g., HEK293, HUVEC).

-

Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Prepare a 10-point serial dilution of 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol (e.g., from 100 µM to 5 nM) in appropriate cell culture medium. Add the compound dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT) and measure the signal according to the manufacturer's instructions using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line using non-linear regression.

Phase 2: Target Hypothesis Validation and Deconvolution

If Phase 1 yields a promising lead (e.g., potent antiproliferative activity or a hit in a kinase screen), Phase 2 focuses on validating this lead and identifying the specific molecular target.

2.1. Direct Target Engagement Assays

-

Rationale: It is critical to confirm that the compound physically interacts with its putative target inside the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for this purpose.

Diagram 1: Cellular Thermal Shift Assay (CETSA) Workflow

Caption: Workflow for CETSA to confirm target engagement in cells.

2.2. Affinity-Based Target Identification

-

Rationale: If phenotypic screening reveals a strong effect but broad-panel screening yields no obvious target, an unbiased approach is required. Affinity chromatography-mass spectrometry involves immobilizing the compound on a resin to "pull down" its binding partners from a cell lysate.

Phase 3: Pathway Analysis and Functional Characterization

Once a specific, validated target has been identified, the final phase is to understand the downstream consequences of modulating that target.

3.1. Signaling Pathway Analysis

-

Rationale: To confirm that target engagement leads to the expected biological outcome, it is essential to measure the activity of downstream signaling pathways.

Protocol 2: Western Blot for Kinase Target Validation (Example: MEK1/2)

-

Cell Culture & Treatment: Grow a responsive cell line (e.g., HCT116) to 70-80% confluency. Treat cells with varying concentrations of 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol for a specified time (e.g., 2 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate overnight at 4°C with a primary antibody against the phosphorylated downstream substrate (e.g., anti-phospho-ERK1/2).

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping & Reprobing: Strip the membrane and reprobe with antibodies for total ERK1/2 and a loading control (e.g., GAPDH) to ensure equal protein loading and to assess changes in phosphorylation status relative to total protein.

Diagram 2: Hypothesized Kinase Inhibition Pathway

Caption: Putative signaling pathway inhibited by the compound.

Conclusion and Future Directions

While the precise mechanism of action for 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol remains to be discovered, its chemical structure provides a strong rationale for prioritizing its investigation as an enzyme inhibitor, particularly within the protein kinase family. The multi-phased research plan detailed in this guide provides a rigorous and systematic framework for moving from hypothesis to validated mechanism. By combining broad-spectrum screening with deep phenotypic analysis and specific target engagement assays, researchers can efficiently deconvolute the biological activity of this and other novel chemical entities. Successful elucidation of its MoA will not only characterize the compound itself but will also pave the way for potential lead optimization and future therapeutic development.

References

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Al-Issa, S. A. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link]

-

Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Gomez, L., et al. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Wang, X., et al. (2021). Design and Synthesis of 5-Aminopyrazole and 5-Aminotriazole Derivatives as Fibroblast Growth Factor Receptor Inhibitors. Chinese Journal of Organic Chemistry. Available at: [Link]

-

Fries, R. W., et al. (1986). 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]

-

Radi, S., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Medicinal Chemistry Research. Available at: [Link]

-

Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available at: [Link]

-

Rani, M., et al. (2013). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]

- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of 5-Aminopyrazole and 5-Aminotriazole Derivatives as Fibroblast Growth Factor Receptor Inhibitors [sioc-journal.cn]

- 6. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Biological activity of 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol

An in-depth technical guide on the biological activity of 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol cannot be generated at this time. Comprehensive searches have yielded no specific information regarding the synthesis, biological targets, mechanism of action, or any preclinical or clinical studies for this particular compound.

The broader class of compounds, 5-aminopyrazoles, is well-documented to exhibit a wide range of biological activities. Derivatives of 5-aminopyrazole have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory agents. However, this general information on the broader chemical family does not provide the specific data required for a detailed technical guide on 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol.

Further research would be required to synthesize and characterize this compound and to determine its specific biological properties. Without any existing scientific literature or data, the creation of a scientifically accurate and validated technical guide is not possible.

An In-Depth Technical Guide to 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically approved drugs.[1][2] This guide focuses on a specific, yet highly promising, subset of this family: 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol derivatives. These compounds are of particular interest due to their potential as kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and inflammatory diseases.[3][4] This document provides a comprehensive overview of the synthesis, derivatization strategies, biological activities, and therapeutic potential of this chemical series. Detailed experimental protocols for the synthesis of the core scaffold and for a representative kinase inhibition assay are provided, alongside an exploration of the structure-activity relationships that govern their biological function.

The Pyrazole Core: A Privileged Scaffold in Kinase Inhibition

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it ideal for drug design.[5] Its aromatic nature, metabolic stability, and ability to participate in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, allow for high-affinity binding to biological targets.[6] In the context of kinase inhibition, the pyrazole scaffold has been successfully employed to target a wide range of kinases, including but not limited to, Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Aurora Kinases.[7][8][9]

The 5-amino-1-cyclopentyl-1H-pyrazol-3-ol scaffold combines several key features that enhance its drug-like properties. The 1-cyclopentyl group provides a lipophilic anchor that can occupy hydrophobic pockets in the kinase active site, while the 5-amino and 3-hydroxy groups serve as crucial hydrogen bond donors and acceptors, mimicking the hinge-binding interactions of the native ATP ligand.[8]

Synthesis of the 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol Core

The construction of the 5-amino-1-cyclopentyl-1H-pyrazol-3-ol scaffold can be achieved through a modification of the classical Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine.[3][10] In this proposed synthesis, ethyl cyanoacetate serves as a versatile starting material, providing the C3-C4-C5 fragment of the pyrazole ring, including the precursor to the 5-amino group.

Proposed Synthetic Pathway

Caption: Proposed synthesis of the core scaffold.

Detailed Experimental Protocol: Synthesis of 5-Amino-1-cyclopentyl-1H-pyrazol-3-ol

This protocol is a proposed method based on the well-established Knorr pyrazole synthesis and related literature.[3][11]

Materials:

-

Ethyl cyanoacetate

-

Cyclopentylhydrazine hydrochloride

-

Sodium ethoxide

-

Ethanol

-

Glacial acetic acid

-

Diethyl ether

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl cyanoacetate (1.0 equivalent).

-

Addition of Hydrazine: Add cyclopentylhydrazine hydrochloride (1.0 equivalent) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

-

Isolation: Remove the solvent under reduced pressure. To the resulting residue, add water and extract with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the title compound.

Rationale: The use of a β-keto nitrile (in the form of ethyl cyanoacetate) and a substituted hydrazine is a versatile method for the synthesis of 5-aminopyrazoles.[12] The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization.[13]

Derivatization Strategies for Kinase Inhibitor Development

The 5-amino-1-cyclopentyl-1H-pyrazol-3-ol scaffold presents two primary points for diversification: the 5-amino group and the 3-hydroxy group.

Derivatization of the 5-Amino Group

The 5-amino group is a key handle for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties. Common derivatization strategies include:

-

Amide and Sulfonamide Formation: Acylation or sulfonylation of the 5-amino group can introduce a wide variety of substituents. This approach has been successfully used to develop potent kinase inhibitors.[14]

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which can form additional hydrogen bonds within the kinase active site.

-

Reductive Amination: The amino group can be used in reductive amination reactions to introduce alkyl or aryl substituents.

Caption: Derivatization of the 5-amino group.

Derivatization of the 3-Hydroxy Group

The 3-hydroxy group, being a pyrazolone tautomer, can also be functionalized, although this is less commonly explored in the context of kinase inhibition.

-

O-Alkylation: The hydroxyl group can be alkylated to introduce ether linkages. This can be used to probe for additional hydrophobic interactions or to block a potential site of metabolism.

-

Esterification: Acylation of the hydroxyl group can be used to generate prodrugs or to introduce other functional groups.

-

Bioisosteric Replacement: The hydroxyl group can be replaced with other hydrogen bond donating or accepting groups to fine-tune the binding affinity.[15]

Biological Activity and Therapeutic Potential

Derivatives of the 5-aminopyrazole scaffold have shown potent inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases.

Key Kinase Targets

-

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a critical mediator of inflammatory signaling downstream of Toll-like receptors (TLRs) and the IL-1 receptor.[15] Inhibition of IRAK4 is a promising therapeutic strategy for autoimmune diseases such as rheumatoid arthritis and lupus.

-

Fibroblast Growth Factor Receptors (FGFRs): The FGFR family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a driver in a variety of cancers, making FGFRs attractive targets for oncology drug discovery.[8]

-

Receptor-Interacting Protein Kinase 1 (RIPK1): RIPK1 is a key regulator of necroptosis, a form of programmed cell death, and inflammation.[15] RIPK1 inhibitors are being investigated for the treatment of inflammatory and neurodegenerative diseases.

Structure-Activity Relationships (SAR)

While specific SAR data for 5-amino-1-cyclopentyl-1H-pyrazol-3-ol derivatives is limited, general trends can be extrapolated from related pyrazole-based kinase inhibitors:

-

N1-Substitution: The N1-substituent, in this case, the cyclopentyl group, typically occupies a hydrophobic pocket. The size and lipophilicity of this group can significantly impact potency and selectivity.

-